molecular formula C12H24O7 B1676785 m-PEG5-acid CAS No. 81836-43-3

m-PEG5-acid

Cat. No. B1676785
CAS RN: 81836-43-3
M. Wt: 280.31 g/mol
InChI Key: KTTNUZHOERZAMX-UHFFFAOYSA-N
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Description

M-PEG5-acid, also known as Polyethylene Glycol Monomethyl Ether 5 Acid, is a PEG linker containing a terminal carboxylic acid . It has the molecular formula C12H24O7 . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

M-PEG5-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular structure of m-PEG5-acid consists of a chain of ether groups (–O–CH2–CH2–)n, where n=5, and a terminal carboxylic acid group (–COOH) . The exact mass of m-PEG5-acid is 280.15 .


Chemical Reactions Analysis

The terminal carboxylic acid of m-PEG5-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction is commonly used in the synthesis of PROTACs .


Physical And Chemical Properties Analysis

M-PEG5-acid is a liquid that is light yellow to light brown in color . It is soluble in water, DMSO, DCM, and DMF . It has a molecular weight of 280.32 .

Scientific Research Applications

Targeted Drug Delivery Systems

m-PEG5-acid plays a crucial role in developing targeted drug delivery systems, enhancing the specificity and efficiency of treatments for diseases such as cancer. For instance, lactobionic acid-modified dendrimers, using PEG spacers, have shown improved liver cancer cell targeting and therapeutic efficacy, suggesting a significant role for the PEG spacer in enhancing drug delivery platform performance (Fanfan Fu et al., 2014). Similarly, docetaxel-loaded mixed micelles and polymersomes composed of PEG-linked polymers have demonstrated improved formulation stability and therapeutic effects, highlighting the benefit of PEG in drug carrier systems (E. Khodaverdi et al., 2019).

Enhancing Drug Solubility and Stability

PEGylation, the process of attaching PEG chains to drugs or molecules, significantly enhances solubility, stability, and bioavailability. This modification reduces immunogenicity and prolongs the systemic circulation of therapeutic agents. For example, the development of PEGylated proteins has shown reduced immunoreactivity and improved biostability, beneficial for therapeutic applications in organic synthesis and biotransformation processes (Y. Inada et al., 1995).

Modification of Biomedical Devices

m-PEG5-acid is also instrumental in modifying the surface properties of biomedical devices, such as nanoparticles for imaging and drug delivery. A study on the impact of surface PEG density on nanoparticle transport and distribution in vivo has provided insights into optimizing PEGylation for enhanced performance of biomedical nanoparticles (Qingguo Xu et al., 2015).

Safety And Hazards

M-PEG5-acid is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

M-PEG5-acid is primarily used in the synthesis of PROTACs, which are a promising new class of therapeutics. The use of m-PEG5-acid and other PEG linkers will likely continue to expand as new applications for PROTACs and other PEGylated compounds are discovered .

properties

IUPAC Name

3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O7/c1-15-4-5-17-8-9-19-11-10-18-7-6-16-3-2-12(13)14/h2-11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTNUZHOERZAMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501278320
Record name 4,7,10,13,16-Pentaoxaheptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG5-acid

CAS RN

81836-43-3
Record name 4,7,10,13,16-Pentaoxaheptadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81836-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,16-Pentaoxaheptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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